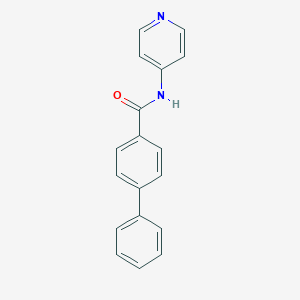

4-phenyl-N-pyridin-4-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Heterocyclic Pyridine-based Liquid Crystals

A study by Ong et al. (2018) focuses on the synthesis and characterisation of new calamitic liquid crystals, incorporating heterocyclic (pyridine) and two phenyl rings core system. These compounds exhibit thermotropic behaviours, including nematic and smectic A phases, dependent on the length of their alkoxy chain. This research highlights the potential application of 4-phenyl-N-pyridin-4-ylbenzamide derivatives in the development of liquid crystal displays and other optoelectronic devices Ong, L., Ha, S., Yeap, G., & Hong‐Cheu Lin. (2018). Liquid Crystals.

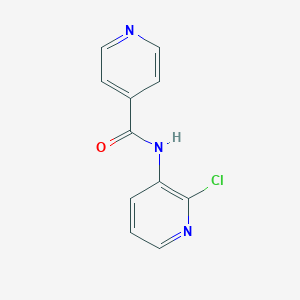

Photoreaction and Cyclization Mechanism

The work of Park et al. (2001) explores the photochemical behavior of 2-halo-N-pyridinylbenzamide derivatives, leading to the synthesis of benzo[c]naphthyridinones through a photoreaction. This study unveils a novel intramolecular cyclization mechanism, suggesting the potential of these compounds in the synthesis of complex organic frameworks, which could be valuable in pharmaceuticals and materials science Park, Y. T., Jung, C., Kim, M. S., Kim, K., Song, N., & Kim, D. (2001). The Journal of Organic Chemistry.

Fluorescent Sensor for Ni2+ Detection

A novel pyrene-based fluorescent probe for the selective detection of Ni2+ ions was designed and synthesized by Khan et al. (2018). This sensor exhibits a "turn-on" fluorescence signal in the presence of Ni2+, with applications in environmental monitoring and live cell imaging. The study demonstrates the versatility of 4-phenyl-N-pyridin-4-ylbenzamide derivatives in developing sensitive and selective chemosensors for metal ions Khan, Raihana Imran, Ramu, A., & Pitchumani, K. (2018). Sensors and Actuators B: Chemical.

Electronic-Transport Materials for OLEDs

Wang et al. (2015) synthesized new pyridine-containing phenanthroimidazole derivatives as electron-transport materials (ETMs) for organic light-emitting diodes (OLEDs). These materials show improved performance in blue fluorescent OLEDs, suggesting the potential of 4-phenyl-N-pyridin-4-ylbenzamide related compounds in enhancing the efficiency and lowering the operating voltage of OLEDs Wang, Bo, Mu, Guangyuan, Tan, Jianghong, Lei, Zhihong, Jin, Jiangjiang, & Wang, Lei. (2015). Journal of Materials Chemistry C.

Eigenschaften

IUPAC Name |

4-phenyl-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c21-18(20-17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWLWGXHARUECE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267047 |

Source

|

| Record name | N-4-Pyridinyl[1,1′-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-pyridin-4-ylbenzamide | |

CAS RN |

304882-40-4 |

Source

|

| Record name | N-4-Pyridinyl[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304882-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-4-Pyridinyl[1,1′-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)

![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)

![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)

![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)

![2-(3-methylphenoxy)-N-(4'-{[(3-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370709.png)

![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)

![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)

![N,N'-1,2-phenylenebis[2-(4-chlorophenoxy)acetamide]](/img/structure/B370719.png)

![6-phenyl-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B370726.png)